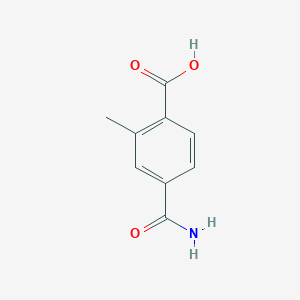

4-Carbamoyl-2-methylbenzoic acid

CAS No.:

Cat. No.: VC13615200

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO3 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 4-carbamoyl-2-methylbenzoic acid |

| Standard InChI | InChI=1S/C9H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) |

| Standard InChI Key | LGEPNRWKNPFLJQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)N)C(=O)O |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Basic Properties

4-Carbamoyl-2-methylbenzoic acid is a white crystalline solid with a purity typically exceeding 95% . Its IUPAC name, 4-carbamoyl-2-methylbenzoic acid, reflects the positions of its functional groups on the benzene ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 99357-97-8 |

| Molecular Formula | |

| Molecular Weight | 179.17 g/mol |

| SMILES | CC1=C(C=CC(=C1)C(=O)N)C(=O)O |

| InChI Key | LGEPNRWKNPFLJQ-UHFFFAOYSA-N |

The carbamoyl group introduces hydrogen-bonding capabilities, while the methyl group enhances steric effects, influencing reactivity and crystal packing .

Synthesis and Production

Synthetic Routes

The synthesis of 4-carbamoyl-2-methylbenzoic acid typically involves functional group transformations on pre-substituted benzoic acid derivatives. One plausible route is the hydrolysis of a nitrile intermediate, as demonstrated in the accidental synthesis of 3,5-dibromo-4-carbamoylbenzoic acid . For example:

-

Nitrile Hydrolysis: Reacting a methyl-substituted benzoyl cyanide with aqueous NaOH under reflux yields the carbamoyl group via intermediate amide formation.

-

Acid Workup: Subsequent treatment with hydrochloric acid precipitates the target compound.

This method achieves a 78% yield in dibromo analogs, suggesting scalability for the methyl variant .

Purification and Characterization

Post-synthesis, purification is achieved through recrystallization from solvents like 2-propanol, as described in analogous systems . Characterization relies on:

-

Nuclear Magnetic Resonance (NMR): NMR spectra exhibit distinct signals for the methyl group (δ ~2.5 ppm) and carbamoyl protons (δ ~7.8–8.1 ppm) .

-

Infrared Spectroscopy (IR): Stretching vibrations for -COOH (~1700 cm⁻¹) and -CONH₂ (~1650 cm⁻¹) confirm functional groups.

Reactivity and Functional Group Behavior

Carboxylic Acid Reactivity

The carboxyl group undergoes typical acid-base reactions, forming salts with bases (e.g., sodium 4-carbamoyl-2-methylbenzoate). Esterification with alcohols or amidation with amines is feasible, though steric hindrance from the methyl group may slow kinetics .

Carbamoyl Group Transformations

The carbamoyl moiety participates in:

-

Hydrogen Bonding: As observed in crystal structures, N–H⋯O interactions drive dimerization and influence solubility .

-

Nucleophilic Substitution: Under acidic conditions, the amide nitrogen may protonate, enabling reactions with electrophiles.

Applications in Research and Industry

Pharmaceutical Intermediate

4-Carbamoyl-2-methylbenzoic acid serves as a precursor for bioactive molecules. Its carbamoyl group is a versatile handle for synthesizing ureas and thioureas, which are common in kinase inhibitors and antimicrobial agents .

Materials Science

The compound’s ability to form hydrogen-bonded networks makes it a candidate for supramolecular assemblies. Analogs with bromine substituents exhibit halogen bonding, suggesting potential in crystal engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume